molecular formula C8H12N4O2 B6211083 4-(5-nitro-1H-pyrazol-1-yl)piperidine CAS No. 2092337-63-6

4-(5-nitro-1H-pyrazol-1-yl)piperidine

Cat. No.: B6211083
CAS No.: 2092337-63-6
M. Wt: 196.2
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Description

4-(5-nitro-1H-pyrazol-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a 5-nitro-1H-pyrazol-1-yl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-nitro-1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with 5-nitro-1H-pyrazole under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, cyclization, and purification steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines and pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(5-nitro-1H-pyrazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-nitro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • **4-(1-(4-sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea
  • N-acyl derivatives of pyrazoles
  • Piperidine derivatives with different substituents

Uniqueness

4-(5-nitro-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and piperidine ring combination make it a versatile compound for various applications .

Properties

CAS No.

2092337-63-6

Molecular Formula

C8H12N4O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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